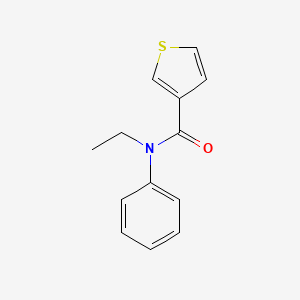
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a small molecule that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Wirkmechanismus
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the activity of neurons and reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase levels of GABA in the brain, which can help to reduce anxiety and depression.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing levels of GABA in the brain, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can help to reduce anxiety and depression. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of a number of different conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide for lab experiments is its potency and specificity. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is a highly potent inhibitor of GABA transaminase, which means that it can be used at low concentrations to achieve significant effects. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is also highly specific for GABA transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. However, one of the limitations of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is its relatively short half-life, which means that it may need to be administered frequently in order to achieve sustained effects.
Zukünftige Richtungen
There are a number of different future directions for research on N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide. One area of research involves the development of new and more potent inhibitors of GABA transaminase, which may be more effective for the treatment of epilepsy and other conditions. Another area of research involves the use of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide in combination with other drugs, such as antiepileptic drugs, to achieve synergistic effects. Finally, there is a need for more research on the long-term effects of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, particularly with regard to its potential for addiction and dependence.
Synthesemethoden
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a number of different methods, but the most common approach involves the reaction of 1-phenylcyclopropanecarboxylic acid with 1-methylpyrazole and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research involves its use as a treatment for epilepsy. By inhibiting GABA transaminase, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-10-7-12(16-17)15-13(18)14(8-9-14)11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLWISBWZDHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
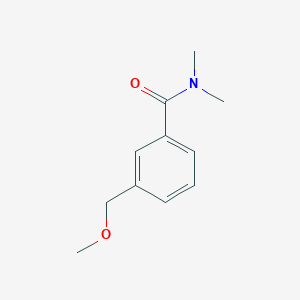

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

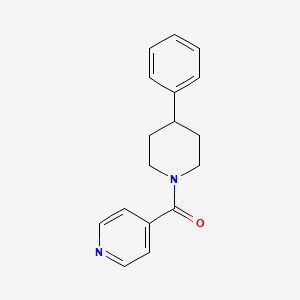
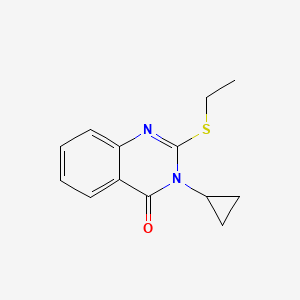

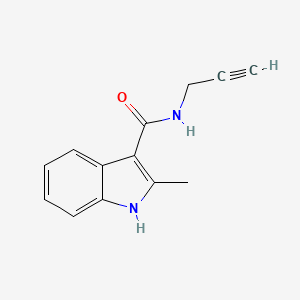
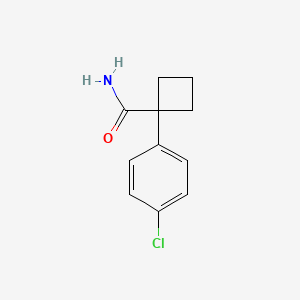
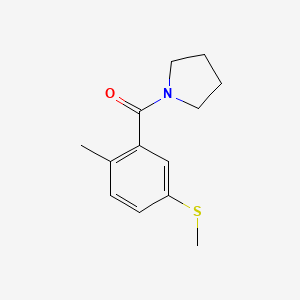

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
